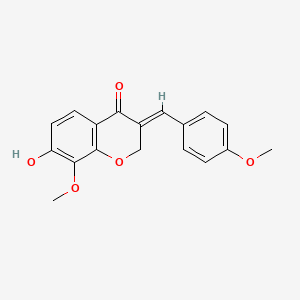
Aglaxiflorin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aglaxiflorin D is a compound that is structurally similar to rocaglamides . It is an aglain derivative that was found in the leaves of Aglaia abbriviata .
Synthesis Analysis
The structure of Aglaxiflorin D was elucidated through extensive 1D and 2D NMR spectroscopy and analysis of their mass spectrometric data .Molecular Structure Analysis
The molecular formula of Aglaxiflorin D is C36H42N2O9 . Its molecular weight is 646.7 g/mol .Chemical Reactions Analysis
Aglaxiflorin D was isolated from the leaves of Aglaia odorata using chromatographic methods . The structures of Aglaxiflorin D and other compounds were determined on the basis of spectroscopic analyses .Physical And Chemical Properties Analysis
Aglaxiflorin D is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen
Source and Extraction
Aglaxiflorin D is a compound that can be isolated from the leaves of Aglaia odorata . The extraction process involves the use of chromatographic methods .
Chemical Structure
The chemical structure of Aglaxiflorin D was determined through extensive 1D and 2D NMR spectroscopy and analysis of their mass spectrometric (ESI-MS) data . It is a type of alkaloid with the molecular formula C36H42N2O9 and a molecular weight of 646.7 .
Bioactivity
Aglaxiflorin D has been tested for its bioactivity against AGZY 83-a (human lung cancer cell line) and SMMC-7721 (human liver cancer cell line) cells . The results of these tests could provide valuable insights into the potential therapeutic applications of Aglaxiflorin D.
Solubility
Aglaxiflorin D is soluble in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone , etc . This property is important for its use in various experimental settings.
Storage
Aglaxiflorin D needs to be desiccated at -20°C for storage . This information is crucial for maintaining the stability and efficacy of the compound during storage.
Commercial Availability
Aglaxiflorin D is commercially available and can be ordered from manufacturers . This makes it accessible for research and potential industrial applications.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Aglaxiflorin D can be achieved through a multi-step process involving several reactions such as protection, oxidation, reduction, and coupling.", "Starting Materials": [ "2,4-dihydroxybenzoic acid", "3,4-dihydroxybenzaldehyde", "4-nitrobenzaldehyde", "ethyl acetoacetate", "methyl 3,4-dihydroxybenzoate", "sodium borohydride", "triethylamine", "p-toluenesulfonic acid", "acetic anhydride", "acetic acid", "1,3-dimethyl-2-imidazolidinone", "dimethylformamide", "ethyl acetate", "hexane", "methanol", "water" ], "Reaction": [ "1. Protection of 2,4-dihydroxybenzoic acid with ethyl acetoacetate and p-toluenesulfonic acid to form ethyl 2-(2,4-dihydroxyphenyl)-3-oxobutanoate.", "2. Reduction of 3,4-dihydroxybenzaldehyde with sodium borohydride to form 3,4-dihydroxybenzyl alcohol.", "3. Oxidation of 3,4-dihydroxybenzyl alcohol with p-toluenesulfonic acid and sodium chlorite to form 3,4-dihydroxybenzaldehyde.", "4. Coupling of 2,4-dihydroxybenzoic acid derivative and 3,4-dihydroxybenzaldehyde derivative with 1,3-dimethyl-2-imidazolidinone and triethylamine to form Aglaxiflorin D.", "5. Purification of Aglaxiflorin D using column chromatography with a mixture of ethyl acetate and hexane as the eluent." ] } | |
CAS-Nummer |
269739-78-8 |
Molekularformel |
C36H42N2O9 |
Molekulargewicht |
646.737 |
InChI |
InChI=1S/C36H42N2O9/c1-6-34(2,42)33(41)37-27-13-10-18-38(27)31(39)30-28(21-11-8-7-9-12-21)35(43)29-25(46-5)19-24(45-4)20-26(29)47-36(30,32(35)40)22-14-16-23(44-3)17-15-22/h7-9,11-12,14-17,19-20,27-28,30,32,40,42-43H,6,10,13,18H2,1-5H3,(H,37,41)/t27-,28+,30-,32-,34+,35+,36-/m0/s1 |
InChI-Schlüssel |
PCTLEJMLOGCLOH-JZUOIRBSSA-N |
SMILES |
CCC(C)(C(=O)NC1CCCN1C(=O)C2C(C3(C(C2(OC4=CC(=CC(=C43)OC)OC)C5=CC=C(C=C5)OC)O)O)C6=CC=CC=C6)O |
Aussehen |
Powder |
Herkunft des Produkts |
United States |
Q & A
Q1: What is known about the biological activity of 10-oxo-Aglaxiflorin D?
A1: 10-oxo-Aglaxiflorin D (2), a novel aglain, was isolated from the leaves of Aglaia odorata along with a new dammarane triterpene, 3-acetoxy aglinin C (1), and five known compounds []. The study investigated the activity of these compounds against AGZY 83-a (human lung cancer cell line) and SMMC-7721 (human liver cancer cell line) cells. Unfortunately, the specific activity results for 10-oxo-Aglaxiflorin D were not detailed in the abstract provided []. Further research is needed to fully elucidate its potential anticancer properties and mechanisms of action.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![DL-[1-2H]glyceraldehyde](/img/structure/B583802.png)


![D-[1,2,3,3'-2H4]Glyceraldehyde](/img/structure/B583808.png)

![[1-13C]Glycolaldehyde](/img/structure/B583812.png)
![3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid](/img/structure/B583813.png)

